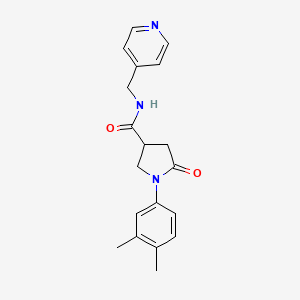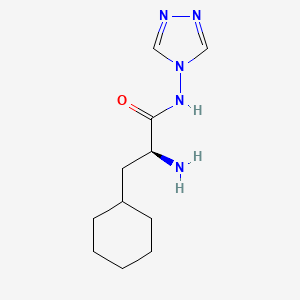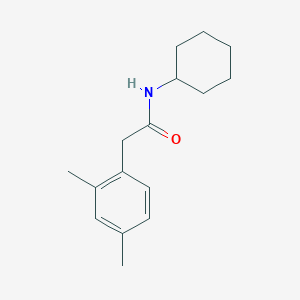
N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea, also known as DMTU, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMTU belongs to the class of urea derivatives and has been shown to possess a wide range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea is not fully understood, but it is believed to involve the scavenging of reactive oxygen species (ROS) and the inhibition of oxidative stress. N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea has been shown to protect cells from oxidative damage and to reduce the production of pro-inflammatory cytokines. In addition, N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea has been shown to enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea has been shown to possess a wide range of biochemical and physiological effects. It has been shown to protect against oxidative stress and to reduce inflammation. In addition, N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea has been shown to enhance the activity of antioxidant enzymes and to promote tissue repair and regeneration. N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea has also been shown to have potential applications in the treatment of neurodegenerative diseases, where it may help to protect neurons from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. In addition, N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea is relatively non-toxic and has a low molecular weight, which makes it easy to administer to cells and animals. However, there are also some limitations to the use of N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea in lab experiments. For example, N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea may have off-target effects that could complicate the interpretation of results. In addition, N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea may not be effective in all experimental models, and its effects may vary depending on the dose and duration of treatment.
Direcciones Futuras
There are several potential future directions for research on N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea. One area of interest is the development of new synthetic methods for N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea that are more efficient and cost-effective. Another area of interest is the investigation of the potential therapeutic applications of N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea in the treatment of neurodegenerative diseases. In addition, there is potential for the development of new formulations of N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea that could enhance its bioavailability and efficacy. Finally, further research is needed to better understand the mechanism of action of N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea and to identify potential off-target effects.
Métodos De Síntesis
N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3,5-dimethylphenyl isocyanate with 1,2,2-trimethylpropan-1-amine in the presence of a suitable solvent such as acetonitrile. The reaction typically proceeds under reflux conditions and yields N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea as a white crystalline solid. Other methods for synthesizing N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea include the reaction of 3,5-dimethylphenyl isocyanate with 1,2,2-trimethylpropanol in the presence of a suitable acid catalyst.
Aplicaciones Científicas De Investigación
N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties. N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea has been investigated for its potential use in the treatment of a variety of diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In addition, N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea has been shown to have potential applications in the field of regenerative medicine, where it may be used to promote tissue repair and regeneration.
Propiedades
IUPAC Name |
1-(3,3-dimethylbutan-2-yl)-3-(3,5-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-10-7-11(2)9-13(8-10)17-14(18)16-12(3)15(4,5)6/h7-9,12H,1-6H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZCHPXBJQTPDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC(C)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5379425.png)
![1-allyl-4-[(4-chloro-2-methylphenoxy)acetyl]piperazine](/img/structure/B5379426.png)
![N-(2-hydroxypropyl)-N-methyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5379427.png)


![methyl 4-({[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5379454.png)
![2-butyl-5-imino-6-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5379461.png)
![2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isobutylacetamide](/img/structure/B5379482.png)
![N-(5-bromo-2-pyridinyl)-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5379493.png)

![N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylnicotinamide](/img/structure/B5379512.png)

![1-(4-bromophenyl)ethanone [1-(4-bromophenyl)ethylidene]hydrazone](/img/structure/B5379518.png)
![2-amino-4-(4-hydroxyphenyl)-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5379522.png)